SR-3029 -

SR-3029

Catalog Number: EVT-282626
CAS Number:
Molecular Formula: C23H19F3N8O
Molecular Weight: 480.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SR-3029 is a potent, selective, small-molecule inhibitor of casein kinase-1 delta (CK1δ) and casein kinase-1 epsilon (CK1ε) [, , , , ]. These kinases play diverse roles in various cellular processes, including Wnt/β-catenin signaling, PI3K/AKT signaling, p53 function, and regulation of deoxycytidine kinase (dCK) [, , , ]. SR-3029 has been explored in preclinical studies for its potential as an anti-cancer agent in various cancer types [, , , , , , , , ].

Dinaciclib

  • Compound Description: Dinaciclib is a potent and selective small-molecule inhibitor of cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9. It exhibits anti-tumor activity in preclinical models. []
  • Relevance: Dinaciclib served as a starting point for the structure-based design of SR-3029, specifically in the development of selective CDK12 inhibitors. Hybridization efforts incorporating structural features of both Dinaciclib and SR-3029 led to the discovery of compound 5 and its subsequent optimization into compounds like compound 7. []

(S)-2-(1-(6-(((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-ethyl-9H-purin-2-yl)piperidin-2-yl)ethan-1-ol (Compound 5)

  • Compound Description: This compound is a selective CDK12 inhibitor that emerged from the hybridization of Dinaciclib and SR-3029. []
  • Relevance: This compound represents an early lead in the effort to develop selective CDK12 inhibitors with improved potency and selectivity compared to SR-3029. []

(S)-2-(1-(6-(((6,7-difluoro-1H-benzo[d]imidazol-2-yl)methyl)amino)-9-isopropyl-9H-purin-2-yl)piperidin-2-yl)ethan-1-ol (Compound 7)

  • Compound Description: This compound is a potent and selective CDK12 inhibitor, structurally related to compound 5 and developed through further optimization efforts. []
  • Relevance: This compound showcases enhanced selectivity for CDK12 compared to SR-3029, demonstrating success in designing selective inhibitors based on the initial hybridization with Dinaciclib. []

Gemcitabine

  • Compound Description: Gemcitabine is a nucleoside analog commonly used as chemotherapy for various cancers, including pancreatic and bladder cancer. It acts by interfering with DNA synthesis and repair. [, , ]
  • Relevance: Gemcitabine displays synergistic anti-tumor activity when combined with SR-3029 in both in vitro and in vivo models of pancreatic and bladder cancer. This synergistic effect is attributed to SR-3029’s ability to upregulate deoxycytidine kinase (dCK), a key enzyme responsible for activating gemcitabine's metabolism into its active form. [, , ]

Torin-1

  • Compound Description: Torin-1 is a highly potent and selective ATP-competitive inhibitor of mTORC1 and mTORC2, both of which are involved in various cellular processes, including cell growth, proliferation, and survival. []
  • Relevance: While both Torin-1 and SR-3029 inhibit 4E-BP1 and p70S6K phosphorylation, they exhibit different kinetics and impact on lymphoma cells. Torin-1 acts rapidly but doesn't consistently kill lymphoma cells across various subtypes, whereas SR-3029 demonstrates a slower, more sustained inhibition, leading to consistent lymphoma cell death. This suggests distinct roles and potential therapeutic advantages for each compound. []
Overview

SR-3029 is a potent inhibitor of casein kinase 1 delta and epsilon, classified as an ATP-competitive kinase inhibitor. It exhibits selective inhibition with IC50 values of 44 nanomolar for casein kinase 1 delta and 260 nanomolar for casein kinase 1 epsilon. The compound has been developed for research purposes, particularly in cancer biology, due to its role in modulating critical signaling pathways involved in tumor progression and proliferation.

Source and Classification

The compound is identified by the Chemical Abstracts Service number 1454585-06-8 and is sourced from various chemical suppliers, including GlpBio and Clinisciences. SR-3029 falls under the category of small molecule inhibitors targeting specific kinases involved in cellular signaling pathways, particularly those related to cancer.

Synthesis Analysis

Methods

The synthesis of SR-3029 involves a multi-step chemical process starting from a purine scaffold. The initial compound, identified through high-throughput screening, was optimized through structure-activity relationship studies to enhance its selectivity and potency against casein kinase 1 delta and epsilon. Various synthetic strategies have been employed, including modifications to the aryl substituents on the purine core to improve solubility and binding affinity.

Technical Details

The synthesis typically includes:

  • Purification Techniques: High-performance liquid chromatography (HPLC) is used to purify the synthesized compound.
  • Characterization: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the molecular structure and purity of SR-3029.
Molecular Structure Analysis

Structure

SR-3029 has a complex molecular structure characterized by a purine base modified with specific substituents that enhance its binding affinity to casein kinases. The structural formula can be represented as follows:

C23H19F3N8O\text{C}_{23}\text{H}_{19}\text{F}_{3}\text{N}_{8}\text{O}

Data

The crystal structure of SR-3029 complexed with casein kinase 1 delta has been elucidated, providing insights into the binding interactions at the molecular level. This structural data is crucial for understanding how SR-3029 inhibits its target kinases.

Chemical Reactions Analysis

Reactions

SR-3029 primarily acts through competitive inhibition of ATP binding sites on casein kinases. The compound has been shown to induce significant biological responses in cancer cell lines by modulating downstream signaling pathways.

Technical Details

In vitro studies demonstrate that SR-3029 effectively inhibits cellular proliferation in various cancer cell lines, including melanoma and breast cancer cells. The compound's interaction with its targets leads to alterations in cell cycle regulation and apoptosis.

Mechanism of Action

Process

The mechanism of action of SR-3029 involves:

  1. Inhibition of Casein Kinase 1 Delta and Epsilon: By binding to the ATP-binding site, SR-3029 prevents these kinases from phosphorylating their substrates.
  2. Impact on Wnt/β-Catenin Signaling: Casein kinase 1 delta is known to regulate β-catenin stability; thus, inhibition by SR-3029 leads to decreased β-catenin levels in tumor cells, reducing their proliferative capacity.
  3. Synergistic Effects with Chemotherapeutics: Studies have shown that combining SR-3029 with gemcitabine enhances the drug's efficacy against pancreatic cancer by increasing the expression of deoxycytidine kinase, a key enzyme in gemcitabine metabolism.
Physical and Chemical Properties Analysis

Physical Properties

SR-3029 is typically provided as a crystalline solid with good solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation in biological assays.

Chemical Properties

The chemical properties include:

  • Molecular Weight: Approximately 460.43 g/mol.
  • Stability: The compound exhibits reasonable stability under physiological conditions but may require specific storage conditions to maintain efficacy.
Applications

Scientific Uses

SR-3029 is primarily utilized in research settings for:

  • Cancer Research: As a tool compound to study the role of casein kinases in tumorigenesis and potential therapeutic strategies.
  • Drug Development: Its ability to sensitize cancer cells to existing chemotherapeutics makes it a candidate for combination therapies aimed at improving treatment outcomes for patients with aggressive cancers such as pancreatic and bladder cancer.
  • Mechanistic Studies: Investigating the biochemical pathways influenced by casein kinases can lead to novel insights into cellular signaling and cancer biology.

Properties

Product Name

SR-3029

IUPAC Name

N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine

Molecular Formula

C23H19F3N8O

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32)

InChI Key

CEBMEQPREMCWOL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F

Solubility

Soluble in DMSO

Synonyms

SR-3029; SR 3029; SR3029.

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.